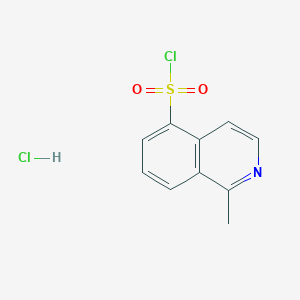
1-Methylisoquinoline-5-sulfonylchloridehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylisoquinoline-5-sulfonyl chloride hydrochloride is a versatile chemical compound widely used in scientific research. It is known for its unique molecular structure and a wide range of applications, particularly in the synthesis of pharmaceuticals and organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylisoquinoline-5-sulfonyl chloride hydrochloride typically involves the reaction of isoquinoline derivatives with sulfonyl chloride under controlled conditions. The process may include steps such as chlorination, sulfonation, and subsequent purification to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-methylisoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Hydrolysis: Reacts with water to produce sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are often used in substitution reactions.
Acidic or Basic Conditions: Depending on the desired reaction pathway, the compound may be subjected to acidic or basic conditions to facilitate the reaction.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonic Acid: Produced through hydrolysis reactions.
Applications De Recherche Scientifique
1-methylisoquinoline-5-sulfonyl chloride hydrochloride is extensively used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and the development of new chemical compounds.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of specialty chemicals and materials
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A stable liquid used as a high-boiling solvent in laboratories.
Isoquinoline: Similar to quinoline but with different reactivity and applications.
Uniqueness
1-methylisoquinoline-5-sulfonyl chloride hydrochloride stands out due to its specific reactivity with nucleophiles and its wide range of applications in scientific research. Its ability to form stable sulfonamide bonds makes it a valuable tool in both synthetic and analytical chemistry.
Propriétés
Formule moléculaire |
C10H9Cl2NO2S |
|---|---|
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
1-methylisoquinoline-5-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H8ClNO2S.ClH/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7;/h2-6H,1H3;1H |
Clé InChI |
ZOQQFVHHHOUVDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
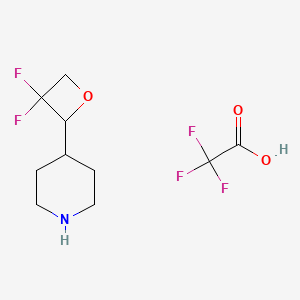
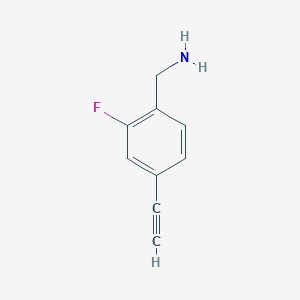
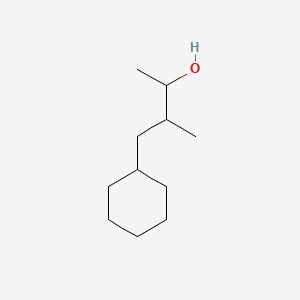
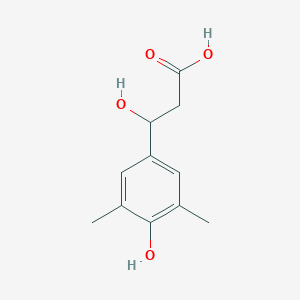
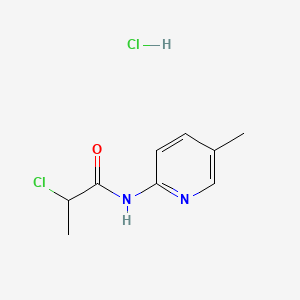
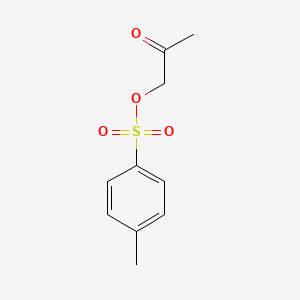
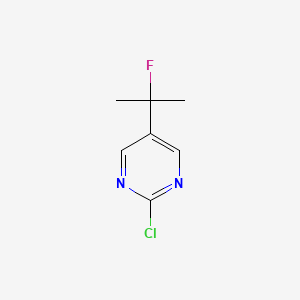
![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)

![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
